REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[CH:26]1([CH2:29][Cl:30])[CH2:27][CH2:28]1.[Na+:25].[cH:1]1[cH:2][c:3]([C:18]([CH3:19])=[O:20])[cH:4][c:5]2[c:14]1[CH2:13][CH:12]1[CH:11]3[C:6]2([CH2:7][CH2:8][CH2:9][CH2:10]3)[CH2:17][CH2:16][NH:15]1>>[cH:1]1[cH:2][c:3]([C:18]([CH3:19])=[O:20])[cH:4][c:5]2[c:14]1[CH2:13][CH:12]1[CH:11]3[C:6]2([CH2:7][CH2:8][CH2:9][CH2:10]3)[CH2:17][CH2:16][N:15]1[CH2:29][CH:26]1[CH2:27][CH2:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CC(=O)c1ccc2c(c1)C13CCCCC1C(C2)NCC3
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)C13CCCCC1C(C2)NCC3
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Name
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CC(=O)c1ccc2c(c1)C13CCCCC1C(C2)N(CC1CC1)CC3
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Type
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product
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Smiles
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CC(=O)c1ccc2c(c1)C13CCCCC1C(C2)N(CC1CC1)CC3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |